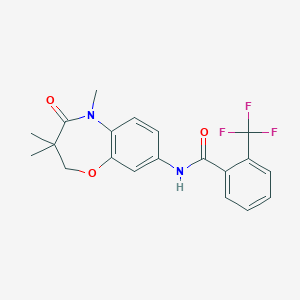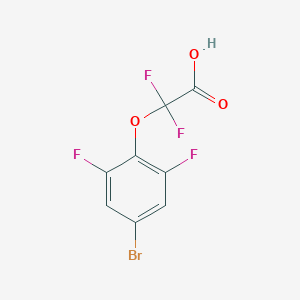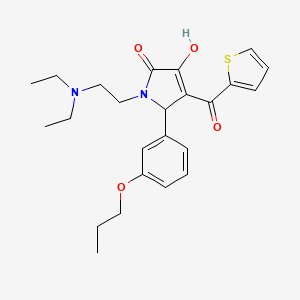
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the dimethoxyphenyl group: This step often involves the use of dimethoxybenzoyl chloride and a suitable base to facilitate the reaction.
Incorporation of the thiophene ring: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies exploring its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
- 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
- 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)urea
Uniqueness
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea stands out due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the thiophene ring
特性
IUPAC Name |
1-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-21-9-5-6-11(22-2)10(8-9)13-18-19-15(23-13)17-14(20)16-12-4-3-7-24-12/h3-8H,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHPYGOIDPBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,9-Dioxaspiro[5.5]undecan-3-ylmethanol](/img/structure/B2789492.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2789494.png)
![3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2789495.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2789497.png)

![3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde](/img/structure/B2789504.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2789505.png)
![N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789506.png)

![1-[(3-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2789508.png)


